4-Amino-N,N-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide
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Description
The compound “4-amino-N,N-dimethyl-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. The presence of the amino and carboxamide groups suggests that this compound could participate in various chemical reactions involving these functional groups .
Molecular Structure Analysis
The molecular structure of this compound would be based on the pyrazole ring, with the various substituents (amino, dimethylamino, and trifluoroethyl groups) attached at the appropriate positions. The exact 3D structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
As a pyrazole derivative, this compound could potentially participate in a variety of chemical reactions. The amino and carboxamide groups are both reactive and could undergo reactions such as acylation or alkylation . The trifluoroethyl group is less reactive, but could potentially undergo reactions under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular size, and the presence of functional groups would all influence properties such as solubility, melting point, and reactivity .Safety and Hazards
Future Directions
The study of pyrazole derivatives is an active area of research, with many potential applications in fields such as medicinal chemistry and materials science . This specific compound could potentially be studied for its biological activity, or used as a building block for the synthesis of more complex molecules.
Properties
IUPAC Name |
4-amino-N,N-dimethyl-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3N4O/c1-14(2)7(16)6-5(12)3-15(13-6)4-8(9,10)11/h3H,4,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKSZMZLFAVVHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NN(C=C1N)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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